molecular formula C15H19N3O3 B2796456 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097925-74-9

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2796456
CAS No.: 2097925-74-9
M. Wt: 289.335
InChI Key: YNJVFVDSZHEJQH-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the ethoxyethyl group: The pyrazole ring is then reacted with an appropriate ethoxyethyl halide in the presence of a base to form the ethoxyethyl-substituted pyrazole.

    Formation of the benzamide core: The final step involves the reaction of the ethoxyethyl-substituted pyrazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of the target’s activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a methoxy group, ethoxyethyl linker, and pyrazole ring makes it a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

3-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-14-5-2-4-13(12-14)15(19)16-7-10-21-11-9-18-8-3-6-17-18/h2-6,8,12H,7,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJVFVDSZHEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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